Cas no 20545-92-0 (10-Undecenamide, N-(2-hydroxyethyl)-)

10-Undecenamide, N-(2-hydroxyethyl)- structure
20545-92-0 structure
Product Name:10-Undecenamide, N-(2-hydroxyethyl)-
Numero CAS:20545-92-0
MF:C13H25NO2
MW:227.343104124069
MDL:MFCD18967756
CID:254725
PubChem ID:88588
Update Time:2025-11-02

10-Undecenamide, N-(2-hydroxyethyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 10-Undecenamide,N-(2-hydroxyethyl)-
    • N-(2-Hydroxyethyl)-10-undecenamide
    • UNDECYLENIC MONOETHANOLAMIDE
    • N-(2-Hydroxyethyl)undec-10-enamide
    • N-(2-Hydroxyethyl)undecenamide
    • N-(2-Hydroxyethyl)undecylenamide
    • Undecenamide, N-(2-hydroxyethyl)-
    • Undecylenamide MEA
    • Undecylenic acid monoethanolamide
    • Undecylenoyl monoethanolamide
    • n-(2-hydroxyethyl)-10-undecenamid
    • Fungicid UMA
    • Mayfung
    • Metanid
    • Pur-cellin
    • Rewocid U 185
    • Steinazid U 185
    • 10-Undecenamide, N-(2-hydroxyethyl)-
    • 9870N09I68
    • N-(2-hydroxyethyl )undec-10-enamide
    • 20545-92-0
    • 51000-85-2
    • STEINAZID U-185
    • EINECS 243-870-9
    • AKOS028110914
    • Q27272090
    • UNDECYLENIC ACID MONOETHANOLAMIDE [WHO-DD]
    • UNDECYLENIC ACID MONOETHANOLAMIDE (MEA)
    • A11015
    • DB-265686
    • UNII-9870N09I68
    • ISTASGAHDLTQRU-UHFFFAOYSA-N
    • NS00014194
    • AS-62522
    • SCHEMBL3967869
    • DTXSID4066624
    • REWOCID U-185
    • MDL: MFCD18967756
    • Inchi: 1S/C13H25NO2/c1-2-3-4-5-6-7-8-9-10-13(16)14-11-12-15/h2,15H,1,3-12H2,(H,14,16)
    • Chiave InChI: ISTASGAHDLTQRU-UHFFFAOYSA-N
    • Sorrisi: O=C(CCCCCCCCC=C)NCCO

Proprietà calcolate

  • Massa esatta: 227.18865
  • Massa monoisotopica: 227.188529
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 11
  • Complessità: 181
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Superficie polare topologica: 49.3

Proprietà sperimentali

  • Densità: 0.940
  • Punto di fusione: 56-58 ºC
  • Punto di ebollizione: 409.4°Cat760mmHg
  • Punto di infiammabilità: 201.4°C
  • Indice di rifrazione: 1.467
  • PSA: 49.33
  • LogP: 3.24200

10-Undecenamide, N-(2-hydroxyethyl)- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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Key Organics Ltd
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